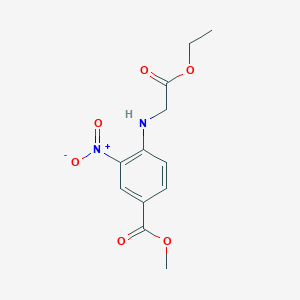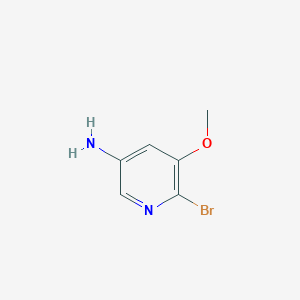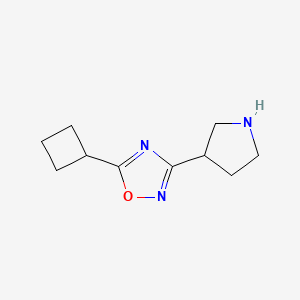
5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, condensations, and functional group transformations. The most common approach includes the cyclization of appropriate precursors under controlled conditions. Detailed synthetic protocols can be found in the literature .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Prediction of Biological Activity
A study presented a novel synthesis pathway for bicyclic systems containing the 1,2,4-oxadiazole ring, leading to compounds predicted for various biological activities. This synthesis method might be applicable to derivatives of 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, highlighting its potential in creating biologically active molecules (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity
Research into 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, structurally related to 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, has demonstrated strong antimicrobial properties. These findings suggest the potential for developing antimicrobial agents from the 5-Cyclobutyl derivative, reinforcing the chemical family's relevance in drug discovery (Krolenko, Vlasov, & Zhuravel, 2016).
Antitumor Activity
Compounds incorporating the 1,2,4-oxadiazole ring have been synthesized and evaluated for antitumor activity. Notably, analogs bearing pyrrolidine and cyclobutyl groups, similar to 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have shown promise against various cancer cell lines, highlighting the compound's potential in oncology (Maftei et al., 2013).
Anti-protozoal and Antitubercular Activity
The structural motif of 1,2,4-oxadiazole, as found in 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, has been linked to significant anti-protozoal and antitubercular activities. This suggests its utility in developing treatments for protozoal infections and tuberculosis, reflecting the compound's versatility in addressing diverse health challenges (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Novel Bioactive Natural Product Analogs
In the quest for novel bioactive materials, the synthesis of natural product analogs incorporating the 1,2,4-oxadiazole ring has led to compounds with promising antitumor activities. These findings underscore the potential of 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in contributing to the discovery of new anticancer agents (Maftei et al., 2013).
Eigenschaften
IUPAC Name |
5-cyclobutyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-7(3-1)10-12-9(13-14-10)8-4-5-11-6-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUWUVACIIGCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



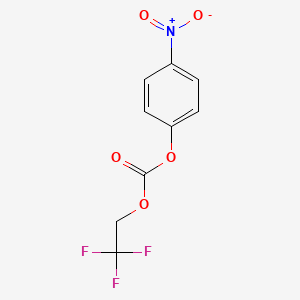
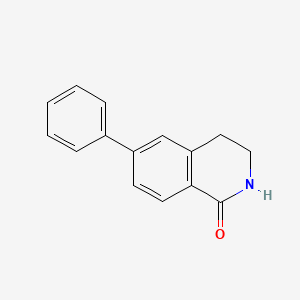
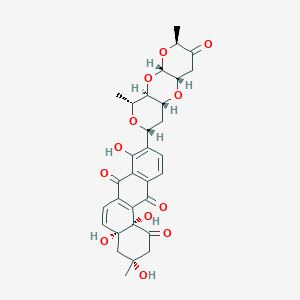
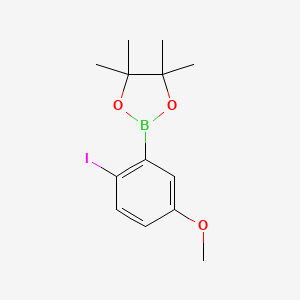
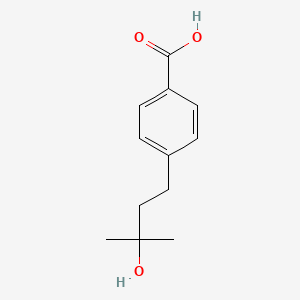
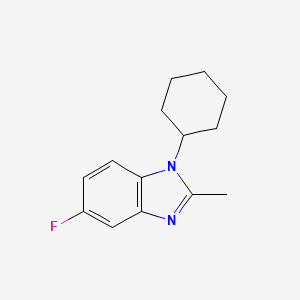
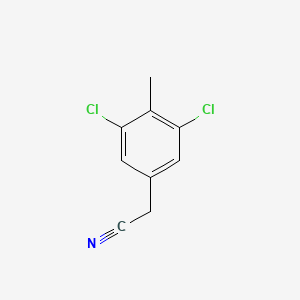
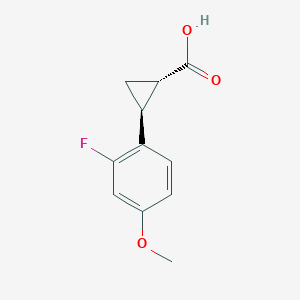
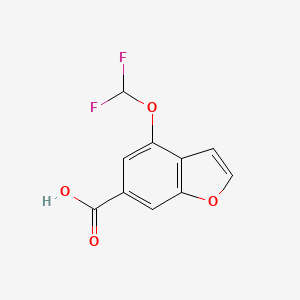
![4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline](/img/structure/B1473770.png)
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)
![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)
